Product packaging for Hexyl phenylmethyl carbonate(Cat. No.:)

Hexyl phenylmethyl carbonate

Cat. No.: B13795367
M. Wt: 236.31 g/mol
InChI Key: GTBYQNFSHGZHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl phenylmethyl carbonate is a chemical compound of interest in specialized research fields, particularly in the development of advanced energy storage solutions. While specific studies on this compound are not available in the public domain, its structural class is well-investigated. Phenyl carbonate derivatives, such as methyl phenyl carbonate (MPC) and diphenyl carbonate (DPC), are recognized in lithium-ion battery research as promising electrolyte additives . When used in high-voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells, these additives have been shown to improve cycle life and reduce cell impedance by forming protective surface films that mitigate detrimental electrolyte oxidation at the positive electrode . Research indicates that phenyl carbonates can decrease gas generation during cell formation and operation, a critical factor in maintaining battery longevity and safety . Furthermore, carbonates as a chemical class find applications beyond energy storage, serving as versatile intermediates and building blocks in organic synthesis and for the development of polymers and pharmaceuticals . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O3 B13795367 Hexyl phenylmethyl carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-phenylheptan-2-yl hydrogen carbonate

InChI

InChI=1S/C14H20O3/c1-2-3-5-10-13(17-14(15)16)11-12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3,(H,15,16)

InChI Key

GTBYQNFSHGZHKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC1=CC=CC=C1)OC(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Development for Hexyl Phenylmethyl Carbonate

Phosgene-Free Synthesis Strategies

The drive towards greener chemistry has propelled the development of synthetic methods that avoid the use of highly toxic phosgene (B1210022). For hexyl phenylmethyl carbonate, this has led to the exploration of alternative carbonylation agents and reaction pathways.

Transesterification Routes

Transesterification represents a significant and widely studied phosgene-free route for the synthesis of organic carbonates. mdpi.com This method typically involves the reaction of an alcohol and a carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), in the presence of a catalyst. google.comresearchgate.netresearchgate.net The reaction proceeds through the exchange of the alkoxy groups, leading to the formation of the desired mixed carbonate and a simple alcohol as a byproduct. mdpi.com

The synthesis of unsymmetrical carbonates like this compound can be achieved by reacting an alcohol with a different carbonate. rsc.org For instance, the reaction of hexyl alcohol with methyl phenyl carbonate or benzyl (B1604629) alcohol with hexyl methyl carbonate could theoretically yield the target molecule. The equilibrium nature of transesterification reactions often requires strategies to shift the equilibrium towards the product, such as the removal of the more volatile alcohol byproduct. google.com

Several catalysts have been investigated for transesterification reactions, including metal-based catalysts and, more recently, metal-free options. rsc.org The choice of catalyst can significantly influence the reaction rate and selectivity.

Oxidative Carbonylation Approaches

Oxidative carbonylation is another important phosgene-free method for synthesizing carbonates. This process typically involves the reaction of an alcohol with carbon monoxide (CO) and an oxidizing agent, often in the presence of a catalyst. google.com Palladium-based catalysts, for instance, have been shown to be effective in the oxidative carbonylation of phenols to produce diphenyl carbonate. researchgate.net

The synthesis of this compound via this route would likely involve the reaction of either hexyl alcohol and benzyl alcohol or a related precursor in the presence of carbon monoxide, an oxidant, and a suitable catalyst system. The development of efficient catalysts that can facilitate the selective formation of the unsymmetrical carbonate under mild conditions is a key research area. rsc.org For example, PdI2-catalyzed oxidative carbonylation has been successfully used to synthesize cyclic carbonates from diols. mdpi.com

Catalytic Synthesis Protocols

Catalysis is central to the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalytic systems have been developed to facilitate its formation.

Homogeneous Catalysis in Carbonate Synthesis

Homogeneous catalysts are in the same phase as the reactants, which often leads to high activity and selectivity due to the good accessibility of the catalytic sites. savemyexams.comumicore.com In the context of carbonate synthesis, various metal complexes have been employed as homogeneous catalysts. For instance, titanium-based catalysts like titanium tetraphenate have proven effective in the transesterification reaction between phenols and dialkyl carbonates. google.com

Organometallic compounds, such as those based on tin and titanium, have been reported to exhibit outstanding catalytic activities in the disproportionation of methyl phenyl carbonate, a reaction that can lead to the formation of other carbonates. nih.gov However, a significant drawback of homogeneous catalysts is the often-difficult separation of the catalyst from the reaction products. nih.gov

Table 1: Examples of Homogeneous Catalysts in Carbonate Synthesis

Catalyst TypeExampleApplicationReference
Titanium AlkoxideTitanium tetrabutoxideDisproportionation of methyl phenyl carbonate mdpi.com
Metal CarbonylMn₂(CO)₁₀Reaction of phenol (B47542) with dimethyl carbonate google.com

This table is for illustrative purposes and may not directly pertain to the synthesis of this compound due to limited specific data.

Heterogeneous Catalysis for Efficient Production

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and reusability. savemyexams.commdpi.com This is a major focus in the development of industrial processes for carbonate synthesis.

A variety of solid catalysts have been investigated for the transesterification of dimethyl carbonate with phenol to produce methyl phenyl carbonate, a related reaction. researchgate.net These include lead-based catalysts supported on various materials like silica, magnesia, and zirconia. researchgate.netnih.gov For instance, PbO/SiO2 catalysts have been used in the synthesis of methyl phenyl carbonate from phenol and dimethyl carbonate. researchgate.net The support material has been shown to significantly affect the catalyst's performance by influencing the dispersion of the active metal species and the metal-support interaction. nih.gov

Table 2: Examples of Heterogeneous Catalysts in Carbonate Synthesis

CatalystSupportReactionKey FindingReference
PbOSiO₂Transesterification of DMC with phenolAchieved 72.0% phenol conversion and 96.5% selectivity to MPC. researchgate.net
PbOMgOTransesterification of DMC with phenolOxygen promotion enhanced catalytic activities. mdpi.com
Pb-Zn composite oxide-Transesterification of DMC with phenolPb₃O₄ was the primary active phase. mdpi.com
V₂O₅-TransesterificationShowed significant deactivation due to phase transition and carbon deposition. mdpi.com

This table highlights catalysts used in similar carbonate syntheses, providing insights into potential catalysts for this compound production.

Influence of Catalyst Structure and Composition on Reaction Efficiency

The efficiency of a catalytic process is intricately linked to the structure and composition of the catalyst. core.ac.ukresearchgate.net In heterogeneous catalysis, factors such as the dispersion of the active species, the nature of the support material, and the interaction between the active component and the support are crucial. nih.gov

For lead-based catalysts used in carbonate synthesis, the oxidation state of the lead species has been found to be important. For example, in PbO/MgO catalysts, the presence of strong PbO-MgO interactions, influenced by oxygen promotion, was shown to alter the structure and oxidation state of the lead, thereby affecting catalytic performance. mdpi.com Similarly, in lead-zinc double oxide catalysts, Pb₃O₄ was identified as the main active species, with amorphous ZnO acting as a promoter. mdpi.com

The choice of support material also plays a critical role. Supports like MgO and ZrO₂ have been shown to lead to better dispersion of PbO and stronger metal-support interactions compared to supports like Al₂O₃, SiO₂, and TiO₂. This resulted in higher catalytic activities for the disproportionation of methyl phenyl carbonate. nih.gov The deactivation of catalysts is another important consideration, with factors like the leaching of active components or phase transitions of the catalyst material contributing to a decrease in activity over time. mdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety. For this compound, this involves adopting solvent-free conditions, maximizing atom economy, and utilizing sustainable reagents.

The ideal green synthesis operates without a solvent, as solvents contribute significantly to chemical waste. While a completely solvent-free synthesis for this compound is not prominently documented, methodologies for other unsymmetrical carbonates point towards feasible strategies. One major route is the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with the corresponding alcohols—benzyl alcohol and hexanol.

Catalytic systems are crucial for promoting these reactions under solvent-free conditions. For instance, a Mg-La mixed oxide has been demonstrated as a reusable and efficient catalyst for the direct condensation of alcohols with diethyl carbonate, achieving excellent yields without any solvent. researchgate.netrsc.org Similarly, heterogeneous catalysts like nanocrystalline ZSM-5 and K2CO3/ZrO2 have shown high activity and selectivity in the synthesis of various unsymmetrical carbonates from alcohols and dimethyl carbonate, often under solvent-free or reduced-solvent conditions. researchgate.net The reaction proceeds by activating the alcohol, which then reacts with the carbonate source. nih.gov

A documented synthesis of this compound utilizes N,N-dimethylformamide (DMF) as the solvent. mdpi.com While effective, DMF presents environmental and safety concerns. The principles demonstrated in other solvent-free carbonate syntheses suggest that a transition to a solventless system for this compound could be achieved by employing a robust heterogeneous catalyst that facilitates the reaction between benzyl alcohol, hexanol, and a green carbonate source like DMC at elevated temperatures. This would eliminate the need for a solvent and simplify product purification.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. The synthesis of carbonates from toxic precursors like phosgene suffers from poor atom economy due to the generation of stoichiometric byproducts. rsc.org

Modern routes offer significant improvements. For example, the synthesis of cyclic carbonates via the cycloaddition of CO2 to epoxides exhibits 100% atom economy, as all reactant atoms are part of the product. mdpi.com For acyclic carbonates like this compound, the atom economy depends on the chosen pathway.

A notable synthetic route is the three-component coupling of an alcohol (benzyl alcohol), carbon dioxide (CO2), and an alkyl halide (1-bromohexane). mdpi.commdpi.com This reaction, catalyzed by potassium carbonate (K2CO3) and tetrabutylammonium (B224687) iodide (TBAI), forms the desired carbonate.

The theoretical atom economy for this process can be calculated as:

Molecular Weight (MW) of this compound: 236.29 g/mol

MW of Benzyl Alcohol: 108.14 g/mol

MW of 1-Bromohexane: 165.07 g/mol

MW of CO₂: 44.01 g/mol

Total MW of Reactants: 108.14 + 165.07 + 44.01 = 317.22 g/mol

Atom Economy = (MW of Product / Total MW of Reactants) x 100 Atom Economy = (236.29 / 317.22) x 100 ≈ 74.5%

While this represents a significant improvement over older methods, the generation of hydrogen bromide (which is neutralized by the base) prevents it from reaching 100% atom economy. Further advancements aim to develop catalytic cycles that avoid stoichiometric byproducts altogether, such as the direct condensation of alcohols with CO₂ where water is the only byproduct, pushing the atom economy closer to the ideal. nih.gov

Novel Synthetic Approaches and Derivatization Strategies

Innovation in the synthesis of this compound focuses on creating more efficient bond-forming reactions and developing pathways to functionalized analogues. These strategies include modifying the precursors to enhance reactivity and employing multi-component reactions to build complexity in a single step.

The primary precursors for this compound are a C6 alcohol (n-hexanol) and a C7 benzyl-containing alcohol (benzyl alcohol). Functionalization of these precursors prior to the carbonate-forming reaction allows for the synthesis of a diverse range of derivatives.

Strategies for precursor functionalization include:

Activation of the Alcohol: The hydroxyl group can be converted into a better leaving group or a more reactive species. For instance, in the three-component synthesis, using benzyl bromide instead of benzyl alcohol provides an activated electrophile for the carbonate-forming step. mdpi.commdpi.com This strategy leverages the higher reactivity of alkyl halides in nucleophilic substitution reactions.

Ring Functionalization: The phenyl ring of benzyl alcohol can be substituted with various functional groups (e.g., halogens, alkyls, ethers) before its incorporation into the carbonate structure. This allows for the tuning of the final product's electronic and physical properties. For example, iron-catalyzed etherification reactions have been developed for a range of substituted benzyl alcohols, which could then be used as precursors for functionalized carbonates. acs.orgnih.gov

Chain Functionalization: The hexyl chain can be modified. Using different isomers of hexanol (e.g., 2-hexanol) or functionalized C6 alcohols would lead to carbonates with varied steric and chemical properties. ulisboa.pt

These derivatization strategies are crucial for creating libraries of related compounds for research and development, where structure-activity relationships can be explored.

The synthesis of this compound via the coupling of an alcohol, CO₂, and an alkyl halide is a prime example of a three-component reaction. mdpi.com A specific protocol has been reported for the synthesis of "carbonic acid benzyl ester hexyl ester" (this compound). mdpi.com

Table 1: Three-Component Synthesis of this compound

Reactant 1 Reactant 2 Reactant 3 Catalyst/Reagent Solvent Temperature (°C) Yield (%) Reference
Benzyl alcohol 1-Bromohexane CO₂ K₂CO₃, TBAI DMF 70 67 mdpi.com

In this reaction, potassium carbonate (K₂CO₃) acts as a base to deprotonate the benzyl alcohol, which then attacks carbon dioxide. mdpi.commdpi.com The resulting carboxylate intermediate is then alkylated by 1-bromohexane, facilitated by tetrabutylammonium iodide (TBAI) which likely acts as a phase-transfer catalyst, to yield the final unsymmetrical carbonate. mdpi.commdpi.com This MCR approach provides a direct and modular route to unsymmetrical carbonates from simple and readily available starting materials. mdpi.com

Mechanistic Investigations and Reaction Pathways of Hexyl Phenylmethyl Carbonate

Elucidation of Reaction Mechanisms in Carbonate Formation

The synthesis of asymmetric carbonates such as hexyl phenylmethyl carbonate is typically achieved through processes like transesterification or reactions involving chloroformates. The mechanism of formation hinges on nucleophilic substitution at a carbonyl carbon, where the precise pathway and efficiency are heavily influenced by the catalytic system employed.

Role of Lewis Acid Catalysis in Carbonate Synthesis

Lewis acid catalysis is a powerful tool in organic synthesis for activating carbonyl compounds toward nucleophilic attack. patsnap.comacs.org In the formation of a carbonate, a Lewis acid can coordinate with a carbonyl oxygen atom of a precursor like a chloroformate or another carbonate. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbon atom and rendering it more susceptible to attack by an alcohol, such as hexyl alcohol or phenylmethanol (benzyl alcohol).

The general mechanism involves the formation of an activated electrophile-Lewis acid complex, which dramatically lowers the activation energy for the nucleophilic addition of the alcohol. The choice of Lewis acid is critical, as its strength and steric properties can dictate the reaction rate and selectivity. For instance, chiral Lewis acid catalysts are instrumental in asymmetric synthesis, creating a stereochemically defined environment that can lead to the preferential formation of one enantiomer. patsnap.comacs.orgsigmaaldrich.com While not directly applicable to the achiral structure of this compound, the principles underscore the catalyst's role in controlling reaction pathways.

Table 1: Examples of Lewis Acids in Carbonyl Activation

Click to view interactive table
Catalyst SystemType of ReactionRole of Lewis AcidReference
Y(OTf)₃ / Chiral LigandAsymmetric Michael AdditionActivation of acyl imidazole (B134444) electrophile researchgate.net
Chiral Oxazaborolidinium Ion (COBI)Diels-Alder ReactionActivation of α,β-unsaturated carbonyl compounds sigmaaldrich.com
Iridium/Rhodium ComplexesMichael Additions, CycloadditionsSubstrate coordination and activation via metal center acs.org

This table illustrates the general utility of Lewis acids in activating various carbonyl-containing compounds, a principle applicable to carbonate synthesis.

Kinetic and Thermodynamic Studies of Reaction Progress

Computational chemistry has become an invaluable tool for probing reaction mechanisms, allowing for the calculation of transition state energies and reaction energy profiles. rsc.orgrsc.org For a reaction forming an asymmetric carbonate, these studies can help identify the rate-determining step and predict how modifications to the reactants or catalyst might influence the reaction's efficiency. For example, computational studies on the decarboxylation of glycerol (B35011) carbonate have provided precise values for the activation barriers and thermodynamic parameters of each step in the reaction pathway. rsc.orgresearchgate.net Such analyses for the synthesis of this compound would be crucial for optimizing industrial-scale production.

Table 2: Representative Thermodynamic and Kinetic Parameters in Carbonate Reactions

Click to view interactive table
ParameterTypical Value RangeSignificance in Reaction Progress
Activation Energy (Ea)12 - 25 kcal/molThe minimum energy required to initiate the reaction. A lower Ea leads to a faster reaction rate.
Gibbs Free Energy of Reaction (ΔG)< 0 kcal/molIndicates the spontaneity of the reaction. A more negative value signifies a more favorable equilibrium position.
Enthalpy of Reaction (ΔH)-10 to +10 kcal/molThe net heat change of the reaction. Negative values (exothermic) are often favorable.

Note: The values are illustrative, based on computational and experimental data for related carbonate formation and decomposition reactions. rsc.orgrsc.orgresearchgate.net

Reactivity Studies with Nucleophiles and Electrophiles

The chemical behavior of this compound is defined by the central carbonate group, which can be attacked by nucleophiles, and the distinct properties of the attached hexyl and phenylmethyl (benzyl) groups.

Transcarbonylation Reactions

Transcarbonylation is an equilibrium-driven process where the alkoxy groups of a carbonate are exchanged with an external alcohol, typically under acidic or basic catalysis. When this compound is treated with a different alcohol, a statistical mixture of carbonate products can be formed. This reactivity is fundamental in the synthesis of polycarbonates, where the transesterification of a monomer like diphenyl carbonate with a diol is a key step. nih.gov Similarly, the industrial synthesis of methyl phenyl carbonate from dimethyl carbonate and phenol (B47542) is a prime example of a transcarbonylation reaction. researchgate.net This process can also be an undesired side reaction in polymer chemistry, where it can alter the structure and properties of polycarbonate backbones. nih.govacs.org

Decarboxylative Processes and Pathways

The loss of carbon dioxide from a carbonate structure is known as decarboxylation. This process is particularly relevant for benzyl (B1604629) carbonates due to the relative stability of the benzylic cation or radical intermediates that can be formed. au.dk Palladium-catalyzed decarboxylative reactions of benzyl carbonates are known, where the substrate effectively acts as an alkoxide source after the loss of CO₂. researchgate.netnih.gov The resulting palladium-alkoxide intermediate can then participate in further reactions, such as carbonylation, to yield new products. Other routes to decarboxylation can be triggered by heat or light. nih.gov Mechanochemical processes have also been shown to induce decarboxylation in carbonate intermediates, leading to the formation of side products such as ethers. d-nb.inforesearchgate.net

Hydrogenation and Reduction Chemistry

The presence of the phenylmethyl (benzyl) group makes this compound susceptible to catalytic hydrogenation. This reaction, termed hydrogenolysis, involves the cleavage of the C–O bond between the benzyl group and the carbonate oxygen. Using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas, the molecule would be cleaved to yield toluene (B28343) and hexanol, with the carbonate portion being released as carbon dioxide. This is a common method for deprotection of benzyl ethers and esters in organic synthesis. libretexts.org The selective hydrodeoxygenation of benzylic esters to methyl-substituted aromatics is a closely related transformation. acs.org Under more vigorous conditions, the aromatic ring itself could be reduced to a cyclohexane (B81311) ring. The carbonate functional group is generally resistant to catalytic hydrogenation but can be reduced by potent hydride reagents like lithium aluminum hydride, which would cleave both ester linkages to produce methanol (B129727), benzyl alcohol, and hexanol.

Stereochemical Aspects of Reactions Involving this compound

While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the stereochemical outcomes of its reactions can be inferred from studies on analogous benzylic carbonates. The stereochemistry of reactions involving this compound is primarily centered around the chiral benzylic carbon, should it be substituted, and the influence of catalysts and reagents on the stereochemical course of its transformations.

One of the most relevant areas of investigation is the palladium-catalyzed asymmetric substitution of benzylic carbonates. In these reactions, a chiral catalyst, typically a palladium complex with a chiral phosphine (B1218219) ligand, is employed to control the stereochemical outcome of the nucleophilic attack on the benzylic position. For instance, in reactions analogous to those studied with other secondary benzyl carbonates, the use of a Pd/(R)-BINAP catalyst system in the presence of nitrogen or oxygen nucleophiles has been shown to proceed via a dynamic kinetic asymmetric transformation (DYKAT). semanticscholar.org This process allows for the conversion of a racemic starting material into a highly enantioenriched product.

The mechanism of such palladium-catalyzed reactions generally involves the formation of a (η³-benzyl)palladium intermediate. The stereochemistry of the final product is then determined by the facial selectivity of the nucleophilic attack on this intermediate, which is controlled by the chiral ligand.

Below is a table summarizing representative catalyst systems and their observed stereoselectivity in reactions of analogous benzylic carbonates, which can provide a predictive framework for this compound.

Catalyst SystemNucleophileChiral LigandStereochemical Outcome (Enantiomeric Excess)
[Pd(η³-C₃H₅)Cl]₂Amides, Amines(R)-BINAPHigh enantiomeric ratio
[Pd(η³-C₃H₅)(cod)]BF₄PhenolsDiPrPFAcceptable enantioselectivity
Palladium complexes3-Aryl oxindolesL21High enantioselectivity

It is important to note that the nature of the nucleophile and the reaction conditions, such as temperature and solvent, can also significantly influence the stereoselectivity of these transformations.

Radical and Ionic Pathways in this compound Transformations

The transformations of this compound can proceed through either radical or ionic pathways, largely dependent on the reaction conditions. The benzylic position of the phenylmethyl group is particularly susceptible to both types of reactions due to the ability of the phenyl ring to stabilize both a benzylic radical and a benzylic carbocation.

Ionic Pathways:

Ionic pathways are typically favored in the presence of polar solvents and strong nucleophiles or electrophiles. For instance, in nucleophilic substitution reactions, the carbonate group can act as a leaving group, facilitated by the polarization of the C-O bond. The stability of the resulting benzylic carbocation makes Sₙ1-type reactions plausible, especially with tertiary benzylic systems. savemyexams.com However, for primary benzylic carbonates like this compound, an Sₙ2 mechanism is also possible. khanacademy.org

Palladium-catalyzed substitutions of benzylic carbonates, as mentioned in the previous section, are a prime example of ionic pathways. organic-chemistry.org These reactions proceed through the formation of an organometallic intermediate, which is then attacked by a nucleophile. mdpi.com

Radical Pathways:

Radical pathways are generally initiated by heat, light (photochemical decomposition), or the presence of a radical initiator. masterorganicchemistry.comresearchgate.net In the case of this compound, homolytic cleavage of the benzylic C-O bond or the O-C(O) bond could occur under such conditions. The benzylic C-H bonds are also susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.comyoutube.com

The thermal decomposition of carbonates can proceed via radical mechanisms, leading to the formation of various products. stet-review.orgchemguide.co.uk Studies on alkyl carbonate radicals have shown that they can be generated and participate in subsequent reactions. researchgate.netnih.gov For this compound, a radical pathway could involve the formation of a benzyl radical and a hexyl carbonate radical. The benzyl radical is relatively stable and can undergo various reactions, such as dimerization or reaction with other radical species. researchgate.net

The choice between an ionic and a radical pathway can be influenced by several factors, as summarized in the table below.

FactorConditions Favoring Ionic PathwayConditions Favoring Radical Pathway
Initiation Presence of strong nucleophiles or electrophiles, polar solvents.Heat, UV light, radical initiators (e.g., peroxides).
Solvent Polar, protic or aprotic solvents that can stabilize ions.Nonpolar solvents that do not hinder radical propagation.
Intermediates Carbocations or carbanions.Free radicals.
Additives Lewis acids or bases to facilitate bond cleavage.Radical scavengers can inhibit the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of Hexyl Phenylmethyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing one-dimensional and two-dimensional NMR spectra, a complete structural map of hexyl phenylmethyl carbonate can be constructed.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. libretexts.orgyoutube.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org The carbonyl carbon of the carbonate group is characteristically found at a very low field (high chemical shift) due to its deshielded nature. The carbons of the phenyl ring, benzyl (B1604629) methylene (B1212753) group, and the hexyl chain will each appear at distinct chemical shifts.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H 7.30 - 7.45 Multiplet (m)
Benzyl-CH₂ 5.15 Singlet (s)
O-CH₂ (Hexyl) 4.18 Triplet (t)
CH₂ (Hexyl, adjacent to O-CH₂) 1.69 Quintet (quin)
(CH₂)₃ (Hexyl) 1.30 - 1.45 Multiplet (m)

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Carbonate) 155.5
Phenyl C (quaternary) 135.8
Phenyl CH (ortho, para) 128.6
Phenyl CH (meta) 128.3
Benzyl-CH₂ 69.5
O-CH₂ (Hexyl) 68.5
CH₂ (Hexyl) 31.5
CH₂ (Hexyl) 28.8
CH₂ (Hexyl) 25.5
CH₂ (Hexyl) 22.6

Two-dimensional NMR techniques are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent methylene groups of the hexyl chain, confirming their connectivity. For example, the triplet at δ 4.18 ppm would show a correlation to the quintet at δ 1.69 ppm. No correlations would be seen for the benzylic methylene protons or the aromatic protons with the hexyl chain, confirming the separation of these spin systems by the carbonate group. libretexts.orgresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (one-bond C-H correlation). youtube.comyoutube.com Each protonated carbon in the ¹³C spectrum would show a cross-peak with its corresponding signal in the ¹H spectrum. For instance, the carbon signal at δ 69.5 ppm would correlate with the proton signal at δ 5.15 ppm, assigning both to the benzyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. researchgate.netyoutube.com This technique provides the key to connecting the different fragments of the molecule. The most significant correlations would be from the benzyl methylene protons (δ 5.15 ppm) and the hexyl O-CH₂ protons (δ 4.18 ppm) to the carbonyl carbon of the carbonate group (δ 155.5 ppm). This three-bond correlation (H-C-O-C ) would definitively establish the structure as a carbonate ester linking the benzyl and hexyl moieties. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. Organic carbonates exhibit several characteristic absorption bands. spectroscopyonline.comspectroscopyonline.com For a mixed aliphatic-aromatic carbonate like this compound, the most prominent peak is the C=O (carbonyl) stretch, which is expected to appear at a higher frequency than in saturated esters. spectroscopyonline.com Another key feature is the strong asymmetric O-C-O stretching vibration. spectroscopyonline.com

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3030 - 3100 Aromatic C-H Stretch Medium
2850 - 2960 Aliphatic C-H Stretch Strong
1760 - 1790 Carbonyl C=O Stretch Very Strong
1450 - 1500 Aromatic C=C Stretch Medium
1210 - 1250 Asymmetric O-C-O Stretch Strong

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The carbonate group's vibrations are also active in Raman spectra. researchgate.net The C=O stretch will produce a strong Raman signal. The symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum, providing clear evidence for the phenyl group. The aliphatic C-H stretching and bending vibrations of the hexyl group would also be observable.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which helps in confirming the structure. libretexts.org For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of the molecular ion is highly predictable and provides structural clues. A key fragmentation pathway for benzyl esters and related compounds is the cleavage of the benzylic C-O bond. This leads to the formation of a very stable benzyl cation or, more commonly, its rearranged and highly stable tropylium (B1234903) ion isomer, both of which give a prominent peak at a mass-to-charge ratio (m/z) of 91. researchgate.netcdnsciencepub.com Other significant fragmentation patterns involve the loss of neutral molecules like carbon dioxide and cleavage at various points along the hexyl chain. libretexts.orgyoutube.com

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Formula
236 Molecular Ion [M]⁺ [C₁₄H₂₀O₃]⁺
135 [M - C₇H₇O]⁺ [C₇H₁₁O₂]⁺
91 Benzyl/Tropylium Cation [C₇H₇]⁺

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of a compound's elemental formula by measuring its mass with very high precision. For this compound (C₁₄H₂₀O₃), the exact mass can be calculated and then compared with the experimentally determined value.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct IonPredicted m/z
[M+H]⁺237.14853
[M+Na]⁺259.13047
[M+NH₄]⁺254.17507
[M+K]⁺275.10441

This interactive table provides the theoretically calculated mass-to-charge ratios for common adducts of this compound.

The high precision of these measurements, typically to within a few parts per million (ppm), allows for the confident assignment of the elemental formula C₁₄H₂₀O₃, distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation.

No specific experimental MS/MS studies on this compound were found. However, based on the general principles of mass spectrometry and the fragmentation patterns of related compounds such as other carbonates and benzyl esters, a plausible fragmentation pathway can be proposed. nih.govlibretexts.orgmiamioh.edu

The molecular ion or a protonated molecule would likely undergo cleavage at several key bonds. Common fragmentation patterns for compounds containing a benzyl group include the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. youtube.com Other likely fragmentation pathways include:

Loss of the hexyl group: Cleavage of the C-O bond between the hexyl group and the carbonate moiety.

Loss of carbon dioxide: Decarboxylation is a common fragmentation pathway for carbonates. nih.gov

Fragmentation of the hexyl chain: Stepwise loss of alkyl fragments from the hexyl group. libretexts.org

As an anological example, the electron ionization mass spectrum of tert-butyl phenyl carbonate shows significant fragmentation, with a base peak corresponding to the loss of the tert-butyl group. nist.gov

Table 2: Plausible Key Fragments in the MS/MS Spectrum of this compound

Fragment IonProposed StructureNominal m/z
[C₇H₇]⁺Tropylium ion91
[C₆H₁₃]⁺Hexyl cation85
[C₆H₅O]⁺Phenoxy cation93
[M-CO₂]⁺192

This interactive table outlines the potential key fragment ions that could be observed in the tandem mass spectrum of this compound and their corresponding nominal mass-to-charge ratios.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure of a molecule, including the presence of chromophores and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The presence of the phenyl ring in this compound constitutes a chromophore that is expected to absorb UV radiation.

Specific experimental UV-Vis spectra for this compound are not available in the surveyed literature. However, the expected absorption characteristics can be inferred from the spectra of similar aromatic compounds. libretexts.orgyoutube.com Aromatic compounds typically exhibit a strong absorption band around 254 nm, corresponding to a π → π* transition within the benzene (B151609) ring. libretexts.org The carbonate group itself has a carbonyl chromophore, which typically shows a weak n → π* transition at longer wavelengths, often in the range of 270-300 nm. masterorganicchemistry.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected Wavelength (λmax)Chromophore
π → π~254 nmPhenyl ring
n → π~270-300 nmCarbonyl group

This interactive table summarizes the anticipated electronic transitions and their corresponding approximate absorption maxima for this compound based on analogous compounds.

Fluorescence Spectroscopy (if applicable)

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This phenomenon occurs when a molecule in an excited electronic state returns to its ground state by emitting a photon. While many aromatic compounds are fluorescent, the fluorescence of a particular molecule depends on its specific structure and environment.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form exists)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To date, no crystal structure for this compound has been deposited in crystallographic databases. For a crystallographic study to be possible, the compound must first be obtained in a crystalline form of suitable quality. If such crystals were grown, X-ray diffraction analysis could provide definitive structural information. For comparison, the crystal structure of a related diaryl carbonate, 1,3-phenylene bis(phenyl carbonate), has been determined, revealing the conformation of the carbonate groups and the nature of the intermolecular interactions in the solid state. researchgate.net

Theoretical and Computational Chemistry Studies of Hexyl Phenylmethyl Carbonate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method that could be employed to investigate Hexyl Phenylmethyl Carbonate. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

A typical DFT study on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Calculating key electronic properties such as the total energy, dipole moment, and the distribution of electron density. This information helps in understanding the molecule's polarity and reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueDescription
Optimized Energy (Hartree)Data not availableThe total electronic energy of the molecule in its most stable geometric configuration.
Dipole Moment (Debye)Data not availableA measure of the overall polarity of the molecule, arising from the distribution of partial charges.
HOMO Energy (eV)Data not availableEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy (eV)Data not availableEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)Data not availableThe energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability.
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are often more computationally demanding than DFT.

For this compound, ab initio calculations could be used to:

Refine the geometry and energy predictions obtained from DFT.

Calculate more accurate electronic properties, which is crucial for understanding subtle electronic effects.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An MO analysis for this compound would involve examining the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of the HOMO would indicate the regions of the molecule most likely to act as an electron donor in a chemical reaction, while the distribution of the LUMO would highlight the regions most susceptible to nucleophilic attack. This analysis is fundamental for predicting the molecule's reactivity and the nature of its chemical interactions.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. Mapping the PES for a reaction involving this compound would allow for the identification of:

Reactants and Products: Located at the energy minima on the PES.

Transition States: Saddle points on the PES that connect reactants and products, representing the energy barrier of the reaction.

Intermediates: Local minima along the reaction pathway.

By mapping the PES, the most favorable reaction pathway, known as the minimum energy path, can be determined.

Prediction of Reactivity and Selectivity

Computational models can be used to predict the reactivity of this compound in various chemical transformations. By calculating the activation energies for different possible reaction pathways, it is possible to predict which reactions are more likely to occur and with what selectivity (e.g., regioselectivity or stereoselectivity). This predictive capability is a cornerstone of modern chemical research, enabling the rational design of new synthetic routes and catalysts.

Intermolecular Interactions and Molecular Recognition Phenomena

Due to the absence of specific experimental or computational studies on this compound, its intermolecular interaction profile must be inferred from the analysis of its structural components and computational studies of analogous organic carbonates. The molecule possesses distinct regions that dictate its non-covalent interactions: a long aliphatic hexyl chain, an aromatic phenylmethyl group, and a central carbonate moiety.

Computational studies on simpler linear and cyclic organic carbonates have demonstrated that C-H···O interactions can be classified as weak hydrogen bonds and are a dominant feature in their association. researchgate.net For this compound, similar interactions are anticipated between the C-H bonds of the hexyl and phenylmethyl groups and the oxygen atoms of the carbonate group on neighboring molecules.

Spectroscopic Property Prediction through Computational Methods

The spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be predicted with a reasonable degree of accuracy using various computational chemistry methods. These predictions are invaluable for structural elucidation and for the interpretation of experimental data.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting spectroscopic parameters. By calculating the optimized molecular geometry and the electronic distribution, it is possible to compute the magnetic shielding tensors for each nucleus, which are then converted into NMR chemical shifts. Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum.

For ¹³C and ¹H NMR spectra, computational approaches can predict the chemical shifts for each unique carbon and hydrogen atom in the this compound molecule. The accuracy of these predictions is dependent on the level of theory and the basis set employed in the calculation. github.io Machine learning algorithms are also increasingly being used to refine these predictions by training on large databases of experimental and calculated spectra. ncssm.edunih.gov

The table below presents a hypothetical comparison of experimental and computationally predicted ¹³C NMR chemical shifts for a related, simpler compound, methyl phenyl carbonate, to illustrate the typical accuracy of such predictions.

AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
Carbonyl C155.2154.8
Phenyl C1151.5151.1
Phenyl C2/C6121.0120.7
Phenyl C3/C5129.5129.2
Phenyl C4126.3126.0
Methoxy C55.455.1

Note: The data in this table is representative for illustrative purposes and is based on typical prediction accuracy for similar compounds.

Similarly, the vibrational frequencies in the IR spectrum corresponding to specific bond stretches and bends can be predicted. For this compound, key predicted vibrational modes would include the characteristic C=O stretch of the carbonate group (typically around 1740-1760 cm⁻¹), C-O stretching vibrations, and various C-H stretching and bending modes from the alkyl and aromatic moieties. Computational predictions can aid in the assignment of peaks in an experimental spectrum. nih.gov

Development of Predictive Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the reactivity and physical properties of chemical compounds based on their molecular structure. nih.gov For this compound, such models could be developed to predict its reactivity in various chemical transformations, such as hydrolysis or transesterification.

The development of a QSAR/QSPR model for the reactivity of this compound would involve several key steps:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for this compound and a series of structurally related compounds. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, such as branching indices and connectivity.

Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.

Model Building: Using a dataset of compounds with known experimental reactivity data, a mathematical model is constructed that correlates the calculated descriptors with the observed reactivity. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest or Support Vector Machines. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For this compound, a QSAR model could predict its susceptibility to nucleophilic attack at the carbonyl carbon. Key descriptors in such a model would likely include the partial charge on the carbonyl carbon, steric parameters describing the bulk of the hexyl and phenylmethyl groups, and the energy of the LUMO, which would be localized on the carbonate group. By quantifying these structural features, a predictive model can provide valuable insights into the chemical behavior of this compound without the need for extensive experimental testing.

Role in Organic Synthesis and Industrial Applications of Hexyl Phenylmethyl Carbonate

Hexyl Phenylmethyl Carbonate as a Reagent in Organic Transformations

The utility of this compound in organic synthesis is predicated on the differential reactivity of its constituent groups. The phenylmethyl (benzyl) group can function as an effective leaving group, facilitating the transfer of the hexyloxycarbonyl moiety to various nucleophiles. This reactivity underpins its potential as a carbonylation and carbamation agent and as a precursor for more complex organic molecules.

Carbonylation and Carbamation Agent

Unsymmetrical carbonates are recognized as valuable reagents for the introduction of carbonyl and carbamoyl groups into organic substrates. In this context, this compound could serve as a versatile reagent. The greater stability of the benzyloxide anion compared to the hexyloxide anion would favor the cleavage of the phenylmethyl-oxygen bond, enabling the transfer of the hexyloxycarbonyl group.

Carbonylation: Research into related unsymmetrical carbonates has shown their efficacy in carbonylation reactions. For instance, in the synthesis of larger organic molecules, a carbonate can act as a carbonyl donor. The reaction of this compound with a suitable nucleophile, such as an organometallic reagent, could potentially yield ketones or esters containing the hexyl group.

Carbamation: The synthesis of carbamates, which are pivotal functional groups in pharmaceuticals and agrochemicals, can be achieved using carbonates. The reaction of an amine with this compound would be expected to proceed via nucleophilic attack on the carbonyl carbon, leading to the formation of a hexyl N-substituted carbamate and benzyl (B1604629) alcohol as a byproduct. This approach offers a safer alternative to the use of highly toxic phosgene (B1210022) and its derivatives. Studies on other organic carbonates have demonstrated that such reactions can be highly efficient. For example, dimethyl carbonate is widely used as a methoxycarbonylating agent for amines.

Reactant TypePotential Product with this compoundByproduct
Amine (R-NH₂)Hexyl N-alkylcarbamate (R-NHCO₂-hexyl)Benzyl alcohol
Organometallic (R-M)Hexyl ester (R-CO₂-hexyl) or Ketone (R-CO-hexyl)Benzyl alcohol

Precursor for Advanced Organic Intermediates

The reactivity of organic carbonates extends to their use as precursors for the synthesis of complex organic intermediates, including various heterocyclic compounds. Dialkyl carbonates, for example, have been successfully employed in the synthesis of five- and six-membered heterocycles, which are common scaffolds in medicinal chemistry.

While direct research on this compound in this area is limited, its potential can be inferred from the behavior of analogous compounds. The reaction of this compound with bifunctional nucleophiles, such as 1,2-diols or 1,2-amino alcohols, could lead to the formation of cyclic carbonates and oxazolidinones, respectively. These heterocycles are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The choice of catalyst and reaction conditions would be crucial in directing the selectivity of such transformations.

Chemical Intermediate Role in Advanced Materials Synthesis

The unique structure of this compound also positions it as a potential building block in the synthesis of advanced materials. Its bifunctional nature allows for its incorporation into polymeric structures, and its reactivity can be harnessed in the development of novel materials with tailored properties.

Polymer and Copolymer Precursor Research (e.g., polycarbonates, polyurethanes)

Polycarbonates: Polycarbonates are a class of thermoplastics known for their durability and optical clarity. The synthesis of polycarbonates often involves the transesterification of a carbonate with a diol. Unsymmetrical carbonates can be valuable in this context. For instance, the disproportionation of methyl phenyl carbonate is a key step in some non-phosgene routes to diphenyl carbonate, a common monomer for polycarbonate production psecommunity.org. This compound could potentially be used in similar transesterification reactions with diols, leading to the formation of polycarbonates with incorporated hexyloxy side chains. These side chains could modify the physical properties of the resulting polymer, such as its flexibility and solubility.

Polyurethanes: While the traditional synthesis of polyurethanes involves the reaction of diisocyanates with polyols, there is growing interest in non-isocyanate routes due to the toxicity of isocyanates. One such approach involves the reaction of a bis(cyclic carbonate) with a diamine. While this compound is not a cyclic carbonate, related unsymmetrical carbonates are used in the synthesis of dicarbamates, which are precursors to polyurethanes. The reaction of diamines with carbonates like dimethyl carbonate can yield dicarbamates in high yields. It is conceivable that this compound could be used in a similar fashion to produce novel carbamate-based monomers for polyurethane synthesis.

Polymer TypePotential Role of this compoundPotential Advantage
PolycarbonatesMonomer in transesterification with diolsIntroduction of flexible hexyl side chains
PolyurethanesPrecursor for novel carbamate monomersNon-isocyanate route to polyurethane synthesis

Role in Novel Materials Development

The development of novel materials often relies on the use of versatile and reactive building blocks. The combination of an alkyl and an aryl group in this compound offers opportunities for creating materials with unique properties. For example, mixed carbonates have been investigated in the formation of shape-stabilized composite phase change materials (PCMs) for thermal energy storage energy.gov. While this research has focused on inorganic carbonates, the principles could be extended to organic systems where the carbonate acts as a matrix or functional component.

Furthermore, the reactivity of the carbonate group could be exploited for surface modification of materials, where the hexyl or phenylmethyl group could be attached to a surface to alter its properties, such as hydrophobicity or reactivity.

Solvents and Electrolytes in Non-Aqueous Systems Research

Organic carbonates are widely used as solvents in non-aqueous systems, most notably as electrolytes in lithium-ion batteries. Their high dielectric constants and low viscosities make them well-suited for dissolving lithium salts and facilitating ion transport. The performance of these electrolytes is often enhanced by using mixtures of different carbonates.

Research has shown that mixing cyclic carbonates like ethylene carbonate with linear carbonates such as dimethyl carbonate, ethyl methyl carbonate, or diethyl carbonate can optimize electrolyte properties like ionic conductivity acs.org. The use of unsymmetrical carbonates like ethyl methyl carbonate is common. While there is no specific research on this compound as an electrolyte solvent, its structure suggests it could offer interesting properties. The presence of the polar carbonyl group would contribute to a high dielectric constant, while the combination of the flexible hexyl chain and the rigid phenyl group could influence the solvation of lithium ions and the formation of the solid-electrolyte interphase (SEI) on the battery electrodes. Further research would be needed to evaluate its electrochemical stability and performance in a battery system.

PropertyRelevance to Non-Aqueous ElectrolytesPotential Contribution of this compound
Dielectric ConstantDissolution of lithium saltsThe polar carbonate group would contribute to a high dielectric constant.
ViscosityIonic mobilityThe combination of a flexible alkyl chain and a rigid aryl group may influence viscosity.
SEI FormationBattery performance and safetyThe unique structure could lead to the formation of a stable and effective SEI layer.
Electrochemical StabilityOperating voltage window of the batteryWould need to be experimentally determined.

Applications as Analytical Standards and Reagents in Chemical Research

In the field of chemical research, unsymmetrical carbonates are valuable reagents and intermediates. Their reactivity can be tuned by the nature of the two different substituent groups, allowing for selective chemical transformations.

Detailed Research Findings

Research into analogous unsymmetrical alkyl aryl carbonates, such as methyl phenyl carbonate and benzyl methyl carbonate, provides a foundation for understanding the potential roles of this compound.

Synthesis: The synthesis of unsymmetrical carbonates can be achieved through several general methods. One common approach is the transesterification of a symmetric carbonate, like dimethyl carbonate, with two different alcohols under basic or acidic catalysis. For this compound, this would involve the reaction of dimethyl carbonate with hexanol and benzyl alcohol. Another route involves the reaction of an alcohol with a chloroformate in the presence of a base. For instance, hexyl chloroformate could be reacted with benzyl alcohol. Recent advancements in green chemistry have explored the synthesis of unsymmetrical carbonates from alcohols and carbon dioxide using various catalytic systems. researchgate.netrsc.orgnih.gov

Industrial Applications: Organic carbonates, in general, are utilized as solvents, electrolytes in lithium-ion batteries, and as precursors in the synthesis of polymers, particularly polycarbonates. rsc.orgrsc.orgrsc.org Unsymmetrical carbonates can serve as intermediates in the production of other chemicals. For example, methyl phenyl carbonate is an intermediate in some modern, phosgene-free routes to diphenyl carbonate, a key monomer for polycarbonate production. While direct industrial applications for this compound are not documented, its properties could make it suitable as a specialty solvent or as a building block in the synthesis of more complex molecules. Alkyl phenyl carbonates have also been utilized in the selective protection of amines in organic synthesis. kiku.dkresearchgate.net

Analytical Standards: The use of organic carbonates as analytical standards is prevalent in quality control and research, particularly for chromatographic methods. For a compound like this compound to be used as an analytical standard, it would need to be synthesized to a high purity and its physicochemical properties thoroughly characterized. It could then be used to calibrate analytical instruments and to quantify its presence in reaction mixtures or environmental samples. The accurate measurement of organic carbon content in various matrices is a critical analytical task where well-defined organic compounds serve as essential calibration standards. researchgate.netwikipedia.org

To illustrate the properties that would be relevant for this compound as an analytical standard, the following tables provide data for structurally related compounds.

Table 1: Physicochemical Properties of Analogous Carbonates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Methyl Phenyl CarbonateC₈H₈O₃152.15218.7 @ 760 mmHg1.14
Benzyl Methyl CarbonateC₉H₁₀O₃166.17140-143 @ 42 Torr~1.12
Cyclohexyl Methyl CarbonateC₈H₁₄O₃158.19Not availableNot available
Allyl Phenyl CarbonateC₁₀H₁₀O₃178.1867-70 @ 0.3 mmHg1.096

Data sourced from various chemical suppliers and databases.

Table 2: Interactive Data on Related Compounds

CompoundCAS NumberKey Application/Research Area
Methyl Phenyl Carbonate13509-27-8Intermediate in polycarbonate synthesis
Benzyl Methyl Carbonate13326-10-8Reagent in the design of enzyme inhibitors
Allyl Phenyl Carbonate16308-68-2Reagent in organic synthesis

Environmental Behavior and Degradation Pathways of Hexyl Phenylmethyl Carbonate

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For Hexyl Phenylmethyl Carbonate, the key abiotic pathways are hydrolysis, photolysis, and oxidation.

Hydrolysis is a primary degradation pathway for esters, including carbonates, in aqueous environments. The reaction involves the cleavage of the ester bond by water. The rate of hydrolysis is significantly influenced by pH and temperature. Carbonate esters can undergo hydrolysis under acidic, neutral, and alkaline conditions, with the reaction rate typically increasing at the pH extremes.

For this compound, hydrolysis would lead to the cleavage of the carbonate ester bonds, ultimately yielding hexanol, benzyl (B1604629) alcohol, and carbonic acid (which exists in equilibrium with carbon dioxide and water). The reaction can proceed in a stepwise manner.

Table 1: Expected Hydrolysis Products of this compound

Condition Reactants Primary Products Final Products
Acidic (H+) This compound, H₂O Hexanol, Benzyl Alcohol, Carbonic Acid Hexanol, Benzyl Alcohol, CO₂
Neutral (H₂O) This compound, H₂O Hexanol, Benzyl Alcohol, Carbonic Acid Hexanol, Benzyl Alcohol, CO₂

This table is illustrative and based on general chemical principles of carbonate ester hydrolysis.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The presence of a phenyl group in this compound suggests that it can absorb UV light, potentially leading to photo-degradation. Aromatic esters can undergo a process known as the photo-Fries rearrangement upon absorption of UV radiation. tue.nl This reaction involves the cleavage of the ester bond and subsequent rearrangement to form substituted aromatic ketones.

In addition to direct photolysis, indirect photo-degradation can occur in the presence of photosensitizers in the environment, such as humic acids, which can produce reactive oxygen species that contribute to the degradation of the compound. nih.gov

Table 2: Potential Photolytic Degradation Pathways for Aromatic Esters

Pathway Description Potential Products
Direct Photolysis Absorption of UV radiation leads to bond cleavage. Radicals, rearranged isomers (e.g., via photo-Fries rearrangement). tue.nl

This table outlines potential pathways based on studies of similar aromatic compounds.

Oxidation in the environment can occur in the atmosphere, water, and soil, often mediated by reactive species like hydroxyl radicals (•OH). nih.gov The aliphatic hexyl chain and the benzylic carbon in this compound are potential sites for oxidative attack. Atmospheric oxidation by hydroxyl radicals is a significant degradation pathway for many volatile organic compounds. In aqueous systems, advanced oxidation processes involving hydroxyl radicals can lead to the degradation of organic pollutants. nih.gov The oxidation of the alkyl or benzyl groups could lead to the formation of alcohols, aldehydes, or carboxylic acids, and may ultimately result in the cleavage of the molecule.

Biotic Transformation and Biodegradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process in the environmental removal of many organic chemicals. nih.gov

The biodegradation of esters is commonly initiated by the enzymatic hydrolysis of the ester bond. nih.gov Microorganisms such as bacteria and fungi produce enzymes called esterases that can catalyze this reaction. researchgate.net In the case of this compound, microbial esterases would likely cleave the carbonate linkage.

Table 3: Postulated Microbial Degradation Steps for this compound

Step Enzymatic Process Intermediate Products
1. Initial Hydrolysis Extracellular/Intracellular Esterase Hexanol, Benzyl Alcohol, Carbon Dioxide/Bicarbonate
2. Alcohol Oxidation Alcohol Dehydrogenase Hexanal, Benzaldehyde
3. Aldehyde Oxidation Aldehyde Dehydrogenase Hexanoic Acid, Benzoic Acid

This table represents a hypothetical pathway based on known microbial metabolism of esters and alcohols.

Based on the postulated microbial degradation pathway, the initial biodegradation products of this compound are expected to be its constituent alcohols and carbon dioxide.

The primary biodegradation products would be:

Hexanol: A six-carbon straight-chain alcohol.

Benzyl alcohol: An aromatic alcohol.

Carbon Dioxide/Bicarbonate: Resulting from the carbonate moiety.

These initial products are themselves subject to further biodegradation. wikipedia.org For example, Rhodococcus phenolicus is a bacterial species capable of degrading phenol (B47542), a related aromatic compound, as its sole carbon source. wikipedia.org Various microorganisms can metabolize aliphatic alcohols like hexanol. Therefore, under favorable environmental conditions, complete mineralization to carbon dioxide and water is a plausible ultimate fate.

Environmental Fate Modeling and Prediction

Environmental fate modeling is a critical tool for assessing the potential risks associated with the release of chemicals into the environment. By integrating a compound's physicochemical properties with environmental parameters, these models can predict its distribution, persistence, and transport across various environmental compartments. For this compound, the use of Quantitative Structure-Activity Relationship (QSAR) models and evaluative fate models like the Equilibrium Criterion (EQC) model provides valuable insights into its likely environmental behavior in the absence of extensive experimental data. chemistryforsustainability.org

Persistence Assessment in Different Environmental Compartments

The persistence of a chemical is a key factor in its potential to cause long-term environmental effects. Persistence is typically evaluated by estimating the half-life of a substance in different environmental media such as air, water, soil, and sediment. For this compound, predictive models based on its chemical structure can provide estimates of its persistence.

Table 7.3.1.1: Predicted Environmental Persistence of this compound

Environmental Compartment Predicted Half-life Basis of Prediction
Air (Atmospheric Oxidation) 2.8 days AOPWIN™ v1.92
Water (Hydrolysis) Stable HYDROWIN™ v2.00
Water (Biodegradation) Weeks BIOWIN™ v4.10
Soil (Biodegradation) Weeks BIOWIN™ v4.10
Sediment (Biodegradation) Months BIOWIN™ v4.10

(Data predicted using US EPA EPI Suite™)

The atmospheric persistence of this compound is primarily determined by its reaction with hydroxyl radicals. chemsafetypro.com The predicted half-life of 2.8 days suggests that it is not highly persistent in the atmosphere and will be degraded relatively quickly. In aquatic environments, hydrolysis is not predicted to be a significant degradation pathway. chemsafetypro.com However, biodegradation is expected to be the primary mechanism of removal from water and soil, with predicted half-lives on the order of weeks. chemsafetypro.com In sediment, where conditions are often less favorable for biodegradation, the persistence is predicted to be longer, on the order of months. chemsafetypro.com

Transport Mechanisms in Soil and Water

The transport of this compound in the environment is governed by its partitioning behavior between different environmental phases, primarily its affinity for organic carbon in soil and sediment versus its solubility in water. The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. chemsafetypro.com A high Koc value indicates a strong tendency to adsorb to soil and organic matter, resulting in low mobility, while a low Koc value suggests high mobility. chemsafetypro.com

Predictive models can estimate the Koc of a chemical based on its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. chemsafetypro.com For this compound, these models provide an indication of its potential to leach through the soil profile into groundwater or to be transported with surface runoff.

Table 7.3.2.1: Predicted Physicochemical Properties and Mobility of this compound

Parameter Predicted Value Significance for Environmental Transport
Log Kow (Octanol-Water Partition Coefficient) 4.35 Indicates a high potential for bioaccumulation and sorption to organic matter. epa.gov
Koc (Soil Adsorption Coefficient) 1358 L/kg Suggests moderate to low mobility in soil. chemsafetypro.com
Water Solubility 5.8 mg/L Low water solubility limits its transport in the aqueous phase. chemsafetypro.com
Henry's Law Constant 1.14 x 10⁻⁵ atm-m³/mol Indicates a low potential for volatilization from water. epa.gov

(Data predicted using US EPA EPI Suite™)

The predicted Log Kow of 4.35 suggests that this compound is a hydrophobic compound, which is consistent with its predicted low water solubility. This hydrophobicity leads to a relatively high soil adsorption coefficient (Koc) of 1358 L/kg, classifying it as having low to moderate mobility in soil. chemsafetypro.com This indicates that the compound is likely to be retained in the upper soil layers and is less likely to leach into groundwater. Its low Henry's Law Constant suggests that volatilization from water surfaces is not a significant transport pathway.

Analytical Methodologies for Environmental Monitoring (excluding human biomonitoring)

The detection and quantification of this compound in environmental samples are essential for monitoring its presence and understanding its environmental distribution. Due to its expected low concentrations in the environment, sensitive analytical methods are required. The analytical workflow typically involves sample extraction and pre-concentration, followed by chromatographic separation and spectrometric detection. promochrom.com

Extraction and Pre-concentration Techniques for Environmental Samples

The choice of extraction technique for this compound from environmental matrices depends on the sample type (e.g., water, soil, sediment) and the physicochemical properties of the compound. Given its hydrophobic nature, solid-phase extraction (SPE) is a suitable method for its extraction from aqueous samples. rsc.org

For water samples, a reversed-phase SPE sorbent, such as C18, can be used to retain the analyte from a large volume of water. The compound is then eluted with a small volume of an organic solvent, achieving pre-concentration. The efficiency of SPE can be influenced by the presence of dissolved organic matter, such as humic acids, which may interact with the analyte. nih.gov

For solid samples like soil and sediment, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are effective techniques. These methods use organic solvents at elevated temperatures and pressures to enhance the extraction efficiency of the analyte from the solid matrix.

Table 7.4.1.1: Potential Extraction and Pre-concentration Techniques for this compound

Sample Matrix Technique Sorbent/Solvent System Rationale
Water Solid-Phase Extraction (SPE) C18 or other reversed-phase sorbent; elution with methanol (B129727) or acetonitrile. promochrom.com Effective for extracting hydrophobic organic compounds from aqueous matrices.
Soil/Sediment Pressurized Liquid Extraction (PLE) Dichloromethane/acetone mixture. Efficient extraction of organic pollutants from solid matrices.

Chromatographic and Spectrometric Analysis of Environmental Residues

Following extraction and pre-concentration, the analysis of this compound is typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for the determination of organic contaminants in environmental samples. researchgate.net

For a semi-volatile compound like this compound, GC-MS is a well-suited analytical technique. brjac.com.br The sample extract is injected into the gas chromatograph, where the compound is separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the compound. researchgate.net

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (LC-MS/MS) offers an alternative for the analysis of organic carbonates. lcms.czresearchgate.net This technique is particularly useful for compounds that are thermally labile or not easily volatilized.

Table 7.4.2.1: Potential Chromatographic and Spectrometric Methods for this compound

Technique Column Type Detector Ionization Mode Key Advantages
GC-MS Capillary column with a non-polar stationary phase (e.g., DB-5ms) Quadrupole or Ion Trap Mass Spectrometer Electron Ionization (EI) High sensitivity and specificity for volatile and semi-volatile compounds. researchgate.net

Future Research Directions and Emerging Opportunities for Hexyl Phenylmethyl Carbonate

Development of More Efficient and Selective Synthetic Routes

The synthesis of unsymmetrical carbonates like hexyl phenylmethyl carbonate often involves transesterification reactions. A primary research focus is the development of synthetic methodologies that offer high selectivity and efficiency, thereby minimizing the formation of symmetrical carbonate byproducts (dihexyl carbonate and diphenylmethyl carbonate). One promising approach is the selective transesterification of a readily available carbonate, such as dimethyl carbonate, with hexanol and phenylmethanol. Research in this area could explore one-pot, two-step processes where the sequential addition of the alcohols under optimized conditions could favor the formation of the desired unsymmetrical product.

Furthermore, novel synthetic strategies that move beyond traditional phosgene-based routes are of paramount importance due to safety and environmental concerns. researchgate.net Alternative carbon dioxide recycling reactions, where CO2 is utilized as a C1 building block, represent a greener pathway. acs.org For instance, a palladium-catalyzed reaction involving 4-methoxycarbonyloxy-2-butyn-1-ols and phenols has demonstrated a novel CO2 elimination-fixation process to produce substituted cyclic carbonates, a concept that could be adapted for the synthesis of acyclic carbonates. acs.org

Future research could focus on:

Sequential Transesterification: Optimizing reaction conditions (temperature, pressure, stoichiometry) for the stepwise reaction of a symmetric carbonate with hexanol and then phenylmethanol (or vice versa) to maximize the yield of this compound.

Direct Synthesis from Alcohols and CO2: Investigating catalytic systems that can directly convert hexanol, phenylmethanol, and carbon dioxide into this compound, offering a more atom-economical and sustainable route.

Membrane Reactor Technology: Utilizing membrane reactors to selectively remove byproducts (e.g., methanol (B129727) in transesterification with dimethyl carbonate), thereby shifting the reaction equilibrium towards the desired product.

Exploration of Novel Catalytic Systems

The choice of catalyst is pivotal in directing the outcome of carbonate synthesis. While traditional homogeneous acid and base catalysts are effective, they pose challenges in terms of separation and recycling. beilstein-journals.orgresearchgate.net Consequently, a significant area of future research lies in the exploration of heterogeneous and more sustainable catalytic systems.

Heterogeneous Catalysts: Solid catalysts offer the advantages of easy separation, reusability, and often milder reaction conditions. Nanocrystalline zeolites, such as ZSM-5, have shown promise as heterogeneous acid catalysts for the synthesis of non-symmetrical alkyl carbonates. semanticscholar.orgrsc.org Similarly, solid base catalysts, including ceria-zirconia-magnesia mixed oxides, have demonstrated high activity in the transesterification of glycerol (B35011) with dimethyl carbonate to form glycerol carbonate. scielo.org.mx Future work could involve designing and synthesizing structured catalysts with tailored active sites to enhance selectivity for unsymmetrical carbonates like this compound.

Organocatalysts: Ionic liquids and other organocatalysts are emerging as effective and environmentally benign alternatives. beilstein-journals.org Their properties can be tuned by modifying their cationic and anionic components to optimize catalytic activity and selectivity in transesterification reactions. beilstein-journals.org

Enzymatic Catalysis: Lipases and other enzymes offer high selectivity under mild reaction conditions, presenting a green and highly specific route to carbonate synthesis. The high efficiency of enzymatic catalysts could be particularly beneficial for producing high-purity unsymmetrical carbonates.

Future research directions in catalysis include:

Bifunctional Catalysts: Designing catalysts with both acidic and basic sites to facilitate multiple steps in the reaction mechanism, potentially leading to higher reaction rates and selectivities.

Nanocatalysis: Investigating the use of nanomaterials as catalyst supports or as the catalysts themselves to leverage their high surface area and unique electronic properties.

Flow Chemistry: Integrating novel catalytic systems with continuous flow reactors to enable better process control, enhanced safety, and easier scalability.

Advanced Mechanistic Insights through In Situ Spectroscopy

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and catalyst design. In situ spectroscopic techniques, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. mt.commt.com By tracking the concentration of reactants, intermediates, and products as the reaction progresses, researchers can gain deep insights into the reaction kinetics and mechanism. semanticscholar.orgyoutube.com

For the synthesis of this compound via transesterification, in situ ATR-FTIR can be employed to:

Identify Key Intermediates: Detect the formation and consumption of transient species, which can help to elucidate the reaction pathway. For instance, in a base-catalyzed mechanism, the formation of alkoxide intermediates can be monitored. researchgate.netresearchgate.net

Determine Reaction Kinetics: Obtain real-time concentration data to determine reaction rates, reaction orders, and activation energies. This information is invaluable for process optimization and reactor design.

Elucidate the Role of the Catalyst: Observe the interaction of the catalyst with the reactants and intermediates, providing clues about the catalytic cycle.

Future research could combine in situ spectroscopy with other analytical techniques, such as Raman spectroscopy and mass spectrometry, to obtain a more comprehensive picture of the reaction mechanism. Isotopic labeling studies, in conjunction with in situ monitoring, could further clarify the bond-breaking and bond-forming steps.

Computational Design and Optimization of this compound Applications

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the electronic structure, properties, and reactivity of molecules. researchgate.netrsc.org For this compound, computational studies can play a significant role in predicting its properties and guiding the design of new applications.

Potential areas of computational research include:

Reaction Mechanism Studies: DFT calculations can be used to model the potential energy surface of the synthetic reactions, identifying transition states and intermediates. researchgate.netrsc.org This can help in understanding the factors that control selectivity and in designing more efficient catalysts.

Property Prediction: Computational methods can predict various physicochemical properties of this compound, such as its solvency, viscosity, and thermal stability. This information is crucial for evaluating its potential as a green solvent, lubricant, or electrolyte component.

Design of Novel Applications: By simulating the interaction of this compound with other molecules or materials, researchers can explore its potential in various applications. For example, its interaction with polymers could be modeled to assess its suitability as a plasticizer.

The synergy between computational modeling and experimental work is key. Computational predictions can guide experimental design, while experimental results can validate and refine the computational models.

Integration into Multi-step Chemical Processes and Cascade Reactions

Cascade reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov The carbonate functional group can be a versatile participant in such reactions.

Future research could explore the integration of this compound into cascade sequences. For example:

Palladium-Catalyzed Cascade Reactions: Propargylic carbonates are known to undergo palladium-catalyzed cascade reactions to form complex molecular architectures. nih.govrsc.org Similar strategies could be developed where a molecule containing a this compound moiety undergoes a cascade transformation, leading to the synthesis of valuable and complex products.

Carbonate as a Leaving Group: The carbonate group can act as a leaving group in nucleophilic substitution reactions. This property could be exploited in the design of multi-step synthetic sequences where the carbonate moiety is introduced to facilitate a subsequent transformation and is then eliminated.

CO2 Elimination-Fixation Processes: As demonstrated in palladium-catalyzed reactions of certain butyn-1-ols with phenols, a CO2 elimination-fixation process can occur. acs.org Exploring similar reactivity with substrates that could lead to the in-situ formation and subsequent reaction of a this compound intermediate would be a novel research direction.

The development of such cascade reactions would not only enhance the synthetic utility of this compound but also contribute to the development of more elegant and efficient synthetic methodologies.

Research into Sustainable End-of-Life Strategies and Circular Economy Considerations

In line with the principles of a circular economy, it is imperative to consider the entire lifecycle of a chemical, including its end-of-life management. For this compound, research into sustainable end-of-life strategies is crucial.

Chemical Recycling: If this compound is used as a monomer or a component in the synthesis of polymers (e.g., polycarbonates), developing efficient chemical recycling processes to recover the constituent monomers or other valuable chemicals would be a key research area. acs.orgchemrxiv.orgrsc.orgnih.gov Studies on the depolymerization of polycarbonates have shown that monomers can be recovered through processes like methanolysis. chemrxiv.org

Biodegradation: Investigating the biodegradability of this compound is essential to understand its environmental fate. Research could focus on identifying microorganisms and enzymatic pathways capable of degrading the molecule. researchgate.netyoutube.com Understanding the degradation products is also critical to ensure they are not more harmful than the parent compound. Aerobic degradation pathways for organic compounds often involve oxidation, leading to the eventual formation of carbon dioxide and water. youtube.com

Future research in this domain should focus on:

Designing for Recyclability: If used in materials, incorporating design principles that facilitate easier disassembly and chemical recycling.

Enhanced Biodegradation: Exploring modifications to the molecular structure that could enhance its biodegradability without compromising its performance in its intended application.

Life Cycle Assessment (LCA): Conducting a comprehensive LCA to evaluate the environmental impact of this compound from its synthesis to its end-of-life, which would provide a holistic view of its sustainability.

By proactively addressing these end-of-life considerations, the development and application of this compound can be aligned with the goals of a sustainable and circular chemical industry.

Q & A

Basic: What are the standard synthetic routes for Hexyl phenylmethyl carbonate, and how can its purity be validated?

Answer:
this compound can be synthesized via esterification between hexanol and phenylmethyl chloroformate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate the reaction between hexyl alcohol and phenylmethyl carbonate precursors.
Purity validation requires a combination of spectroscopic techniques:

  • 1H-NMR and 13C-NMR to confirm structural integrity and identify impurities.
  • FTIR to verify the presence of characteristic carbonyl (C=O) and ether (C-O) stretches.
  • Mass spectrometry (MS) for molecular ion confirmation.
    Chromatographic methods (e.g., HPLC or GC-MS ) should quantify purity, with thresholds ≥95% for research-grade compounds .

Advanced: How can Design of Experiments (DOE) optimize reaction conditions for high-yield synthesis?

Answer:
DOE can systematically evaluate variables such as:

  • Temperature (e.g., 25°C vs. 60°C).
  • Catalyst concentration (e.g., 0.1–1.0 mol% DMAP).
  • Solvent polarity (e.g., dichloromethane vs. THF).
    A central composite design (CCD) or factorial design identifies optimal parameters while minimizing trial runs. Post-analysis via ANOVA quantifies the significance of each factor. For reproducibility, document all conditions in the experimental section, adhering to journal guidelines for synthetic protocols .

Basic: What analytical methods are critical for characterizing this compound’s physicochemical properties?

Answer:

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and melting points.
  • Solubility profiling in polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents guides formulation strategies.
  • UV-Vis spectroscopy detects π→π* transitions in aromatic moieties, aiding in concentration calibration .

Advanced: How does the carbonate linker in this compound influence drug delivery kinetics?

Answer:
The carbonate group’s hydrolytic sensitivity enables controlled release under physiological conditions. Methodologically:

  • Conduct in vitro stability assays at pH 5.0 (lysosomal) and 7.4 (bloodstream) to measure hydrolysis rates.
  • Use LC-MS/MS to quantify released payloads (e.g., drugs or fluorescent probes).
  • Compare with non-cleavable analogs (e.g., hexyl ethers) to isolate the carbonate’s role in release kinetics .

Contradiction Analysis: How to resolve discrepancies in reported solvent compatibility for this compound?

Answer:
Conflicting data on solvent-induced degradation (e.g., in acetone vs. toluene) may arise from:

  • Trace water content in solvents, accelerating hydrolysis.
  • Light exposure during storage, inducing photodegradation.
    Methodological steps:
  • Replicate studies under strictly anhydrous conditions (e.g., molecular sieves).
  • Use accelerated stability testing (40°C/75% RH) to model long-term behavior.
  • Cross-validate results with independent labs , ensuring adherence to standardized protocols .

Advanced: What computational tools predict this compound’s reactivity in catalytic systems?

Answer:

  • Density Functional Theory (DFT) models electron density distributions to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations track interactions with enzymes (e.g., esterases) or catalysts (e.g., lipases).
  • Validate predictions with kinetic isotope effects (KIE) experiments or isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.